molecular formula C21H12FN3O2S B11680114 (2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B11680114
M. Wt: 389.4 g/mol
InChI Key: LHRHZLJHKIAUGI-SDNWHVSQSA-N
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Description

(2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of fluorophenyl, chromenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the fluorophenyl and chromenyl groups, followed by their coupling with thiazolyl intermediates under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins, enzymes, or nucleic acids, providing insights into its potential as a biochemical tool or therapeutic agent.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers might study its effects on various biological pathways, aiming to develop new drugs for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its unique structure makes it a valuable candidate for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Properties

Molecular Formula

C21H12FN3O2S

Molecular Weight

389.4 g/mol

IUPAC Name

(E)-3-(4-fluoroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C21H12FN3O2S/c22-15-5-7-16(8-6-15)24-11-14(10-23)20-25-18(12-28-20)17-9-13-3-1-2-4-19(13)27-21(17)26/h1-9,11-12,24H/b14-11+

InChI Key

LHRHZLJHKIAUGI-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)F)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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